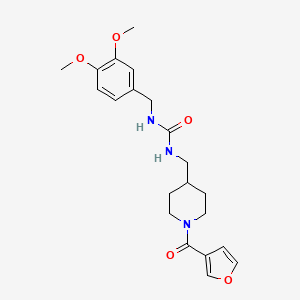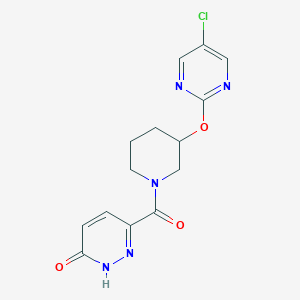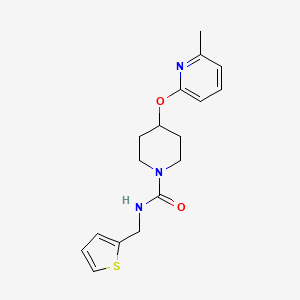![molecular formula C20H13NO4 B2787158 1,3-dioxo-2-(o-tolyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid CAS No. 333351-47-6](/img/structure/B2787158.png)
1,3-dioxo-2-(o-tolyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxo-2-(o-tolyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzoisoquinoline core with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2-(o-tolyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require the use of solvents such as N-methyl-2-pyrrolidone (NMP) and catalysts like palladium acetate (Pd(OAc)2) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxo-2-(o-tolyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenating agents like bromine (Br2). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Dioxo-2-(o-tolyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 1,3-dioxo-2-(o-tolyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as:
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and materials science.
Indole derivatives: These compounds share a similar aromatic structure and are widely studied for their biological activities.
Uniqueness
1,3-Dioxo-2-(o-tolyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(2-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c1-11-5-2-3-8-16(11)21-18(22)14-7-4-6-12-13(20(24)25)9-10-15(17(12)14)19(21)23/h2-10H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAIVGHGCRVFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)C(=O)O)C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2787081.png)
![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)ethanediamide](/img/structure/B2787082.png)


![7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2787085.png)

![3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)


![Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate](/img/structure/B2787091.png)

![1-(3-CHLOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B2787096.png)
![3-chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2787097.png)
